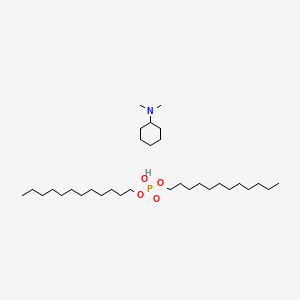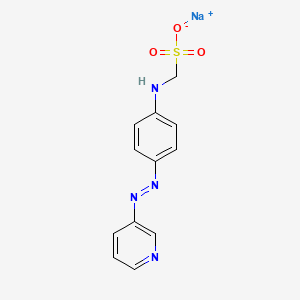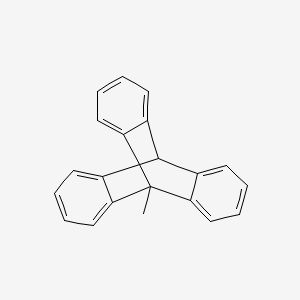
9,10(1',2')-Benzenoanthracene, 9,10-dihydro-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex structure This compound is part of a larger family of hydrocarbons known for their stability and unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- typically involves the reaction of anthracene derivatives with specific reagents under controlled conditions. One common method includes the use of 9,10-dihydroanthracene as a starting material, which is then subjected to methylation reactions . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or removal of oxygen, often resulting in the formation of reduced hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen gas, and various catalysts such as palladium or platinum. The reaction conditions often involve elevated temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce fully saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- involves its interaction with molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Another polycyclic aromatic hydrocarbon with similar chemical properties but different biological activities.
9,10-Dihydroanthracene: A precursor in the synthesis of 9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- with distinct chemical reactivity.
Uniqueness
9,10(1’,2’)-Benzenoanthracene, 9,10-dihydro-9-methyl- is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
793-39-5 |
|---|---|
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
1-methylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16/c1-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
InChI-Schlüssel |
OFWMYJWQNDGHLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


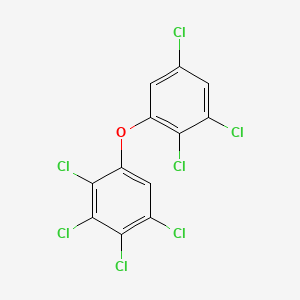
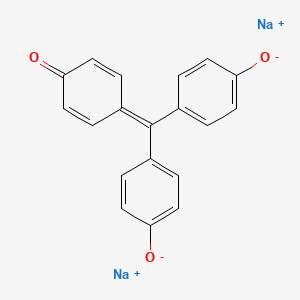
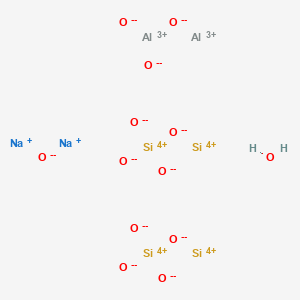
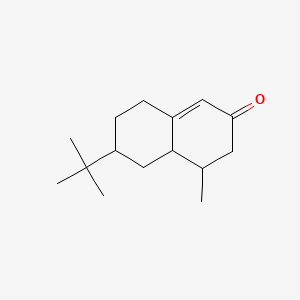

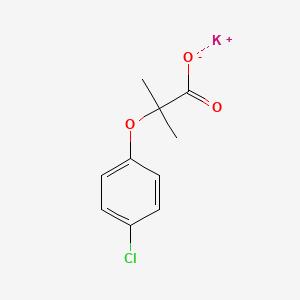
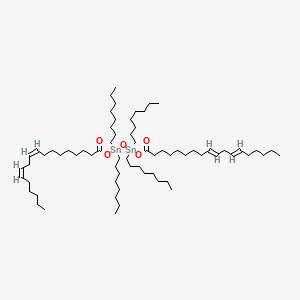
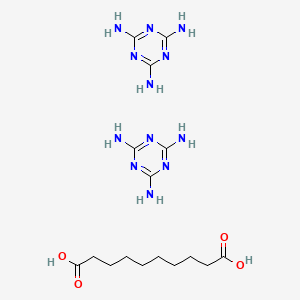

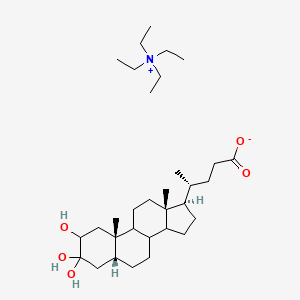
![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

